2-(Difluoromethyl)-5-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMNUKZGXIRNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Transformative Reactivity of 2 Difluoromethyl 5 Fluoroanisole
Reactivity Profiling of the Difluoromethyl Group in 2-(Difluoromethyl)-5-fluoroanisole
The difluoromethyl (CF2H) group is a unique substituent that can exhibit diverse reactivity patterns. It can act as a source of radicals, and the acidity of its proton allows for functionalization.
Acidity of the Difluoromethyl Proton and Subsequent Functionalization
The proton of the difluoromethyl group in aromatic compounds displays notable acidity, which can be harnessed for further chemical transformations. researchgate.net This acidity allows for deprotonation using a strong base, which can be a crucial step in various synthetic routes. cornell.edu Studies on related difluoromethylated aromatic compounds have shown that the combination of a Brønsted superbase with a Lewis acid can effectively deprotonate the Ar-CF2H group, forming a reactive Ar-CF2- species. cornell.eduacs.org This nucleophilic synthon can then react with a range of electrophiles, including carbonyls and imines, to form new carbon-carbon bonds. acs.org
While the Ar-CF2- anion is a potent nucleophile, its stability is a critical factor, as it can undergo α-fluoride elimination. acs.org However, the formation of adducts with Lewis acids can stabilize this intermediate, facilitating its use in synthesis. acs.org The hydrogen bond donating capacity of the CF2H group, which is comparable to that of thiophenol and aniline, further influences its reactivity and interactions. researchgate.netacs.org
Table 1: Comparison of Hydrogen Bond Acidity (A) for Various Functional Groups
| Functional Group | Hydrogen Bond Acidity (A) |
| -OH (in phenol) | ~0.6 |
| -SH (in thiophenol) | 0.12 |
| -NH2 (in aniline) | 0.07 |
| -OCF2H (in ArOCF2H) | 0.10 |
Data sourced from studies on analogous aromatic compounds. researchgate.netacs.org
Electrophilic and Nucleophilic Character of the Difluoromethyl Moiety
The difluoromethyl group itself does not typically act as a strong electrophile or nucleophile in its ground state. However, as mentioned previously, deprotonation can generate a potent nucleophilic difluoromethyl anion. acs.org Conversely, under certain conditions, the difluoromethyl group can be the target of nucleophilic attack, although this is less common.
Radical Reactions Involving the Difluoromethyl Group
The difluoromethyl group is a versatile precursor for generating difluoromethyl radicals (•CF2H). jlu.edu.cn These radicals can be formed through various methods, including photoredox catalysis from difluoromethyl heteroaryl-sulfones. mdpi.com Once generated, the •CF2H radical can participate in a variety of transformations. mdpi.com
A common reaction pathway involves the addition of the difluoromethyl radical to unsaturated systems like alkenes and arenes. mdpi.comrsc.org For instance, the photocatalytic difluoromethylation of aromatic compounds can be achieved, leading to the formation of new C-C bonds. mdpi.comrsc.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. rsc.org The generation of α,α-difluorobenzylic radical intermediates from trifluoromethylarenes via reduction and subsequent fluoride (B91410) elimination is another important pathway. ccspublishing.org.cn
Aromatic Reactivity of the Fluoroanisole Core
The reactivity of the benzene (B151609) ring in this compound is governed by the directing effects of the methoxy (B1213986) (-OCH3), fluoro (-F), and difluoromethyl (-CF2H) substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile. byjus.commasterorganicchemistry.com The substituents on the ring determine the rate and regioselectivity of the reaction. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The fluorine atom is a deactivating group due to its high electronegativity, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The difluoromethyl group is generally considered to be a deactivating and meta-directing group due to its electron-withdrawing inductive effect.
Given the positions of the substituents in this compound, the directing effects are as follows:
-OCH3 (at C1): Directs ortho (C2, C6) and para (C4).
-CF2H (at C2): Deactivating and meta-directing (C4, C6).
-F (at C5): Deactivating but ortho-, para-directing (C4, C6).
The combined influence of these groups suggests that electrophilic attack will be favored at the C4 and C6 positions, which are activated by the methoxy group and directed by both the methoxy and fluoro groups. The deactivating effect of the difluoromethyl group at C2 would further disfavor substitution at adjacent positions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C3 | Ortho to -CF2H, Meta to -OCH3 and -F | Highly Deactivated |
| C4 | Para to -OCH3, Meta to -CF2H, Ortho to -F | Activated |
| C6 | Ortho to -OCH3, Meta to -CF2H and -F | Activated |
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (typically a halide). masterorganicchemistry.com
In this compound, the difluoromethyl group is electron-withdrawing, which helps to activate the ring for nucleophilic attack. The fluorine atom can act as a leaving group. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates SNAr reactions. masterorganicchemistry.comyoutube.com In this molecule, the difluoromethyl group is ortho to the methoxy group and meta to the fluorine atom. The methoxy group is electron-donating, which would disfavor nucleophilic attack.
However, methods utilizing organic photoredox catalysis have been developed for the nucleophilic substitution of unactivated fluoroarenes. nih.gov These methods can enable the substitution of fluorine on electron-neutral or even electron-rich arenes. nih.gov Therefore, under specific catalytic conditions, nucleophilic substitution of the fluorine atom in this compound might be achievable.
Ortho-Metalation and Directed Functionalization Strategies
Directed ortho-metalation (DoM) represents a pivotal strategy for the regioselective functionalization of aromatic compounds. This methodology leverages the ability of a directing metalation group (DMG) to deliver an organolithium base, typically n-BuLi or sec-BuLi, to its immediate ortho-position, leading to deprotonation and the formation of an aryllithium intermediate. This intermediate can then be trapped by a wide array of electrophiles to introduce a new substituent with high precision. wikipedia.org The DMG, which contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation at the adjacent C-H bond. wikipedia.org
In the case of this compound, the aromatic ring is substituted with three groups that can influence the regiochemical outcome of a metalation reaction: a methoxy group (-OCH3), a difluoromethyl group (-CHF2), and a fluorine atom (-F). The methoxy group is recognized as a potent DMG. organic-chemistry.org The difluoromethyl and fluoro substituents are electron-withdrawing and are considered moderate to weak DMGs. organic-chemistry.org
The hierarchy of directing ability among these groups is crucial for predicting the site of metalation. The general order of directing strength has been established through extensive competition studies. harvard.edu
Relative Directing Group Strength (selected examples): -CONR₂ > -OMOM > -OCH₃ > -CF₃, -F organic-chemistry.orguwindsor.ca
Based on this hierarchy, the methoxy group at the C1 position is the most powerful directing group in this compound. It strongly directs lithiation to its ortho positions (C2 and C6). However, the C2 position is already substituted with the difluoromethyl group. Therefore, the primary site for deprotonation is the C6 position.
The fluorine atom at C5 also directs ortho-metalation to C4 and C6. The directing effect of the fluorine atom at C6 is synergistic with the powerful methoxy director, further enhancing the kinetic acidity of the C6 proton. The difluoromethyl group at C2 would direct to C3, but this effect is significantly weaker than that of the methoxy group.
Predicted Regioselectivity of Metalation:
| Position | Directing Group(s) | Likelihood of Metalation | Rationale |
|---|---|---|---|
| C6 | -OCH₃ (ortho), -F (ortho) | Most Likely | Primary site directed by the strongest DMG (-OCH₃) with a reinforcing effect from the -F group. |
| C3 | -CHF₂ (ortho) | Unlikely | The -CHF₂ group is a significantly weaker DMG compared to -OCH₃. |
| C4 | -F (ortho) | Unlikely | The -F group is a weaker DMG than -OCH₃. |
Consequently, treatment of this compound with a strong lithium amide base would lead to the formation of a single, highly valuable aryllithium intermediate. This intermediate serves as a versatile precursor for introducing a variety of functional groups at the C6 position through reaction with different electrophiles.
General Reaction Scheme for DoM of this compound: Step 1: Directed ortho-Metalation The anisole (B1667542) derivative is treated with an organolithium reagent (e.g., n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The methoxy group directs the lithiation to the C6 position.
Step 2: Electrophilic Quench An electrophile (E+) is added to the solution, which reacts with the aryllithium intermediate to form the C6-functionalized product.
This two-step sequence allows for the synthesis of a diverse library of tetrasubstituted benzene derivatives, which are often challenging to prepare through classical electrophilic aromatic substitution methods due to ambiguous regiochemical control. While no specific studies detailing the ortho-metalation of this compound were found, the principles established for related polysubstituted aromatics provide a robust framework for predicting its reactivity. harvard.eduresearchgate.net
Cross-Coupling Chemistry and Derivatization Reactions of this compound
Cross-coupling reactions, particularly those catalyzed by transition metals, are fundamental tools for C-C and C-heteroatom bond formation. For a molecule like this compound to participate in these reactions, it typically requires prior conversion into a suitable substrate, such as an aryl halide or triflate. The DoM strategy discussed previously provides an ideal entry point for installing such functionality (e.g., iodine or bromine) at the C6 position.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate. It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. A hypothetical 6-halo-2-(difluoromethyl)-5-fluoroanisole could be efficiently coupled with various aryl or vinyl boronic acids. The presence of electron-withdrawing difluoromethyl and fluoro groups can influence the reaction rates, often making the oxidative addition step to the palladium(0) catalyst more facile.
Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. A 6-halo-2-(difluoromethyl)-5-fluoroanisole derivative would be a suitable substrate for coupling with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce a vinyl group at the C6 position.
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct method for the introduction of an alkynyl moiety. Using a palladium catalyst and a copper(I) co-catalyst, a 6-halo derivative of this compound could react with terminal alkynes to yield the corresponding 6-alkynyl products, which are valuable intermediates for further transformations.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Styrenyl/Vinylic |
| Sonogashira | H−C≡C−R | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Arylalkyne |
Other Transition Metal-Mediated Transformations
While palladium remains the most common catalyst for cross-coupling, other transition metals, particularly nickel, have emerged as powerful alternatives. Nickel catalysts are often more cost-effective and can exhibit unique reactivity, especially in activating challenging C-F or C-O bonds.
Nickel-catalyzed Suzuki-type cross-coupling reactions have been developed for the synthesis of aryldifluoromethyl aryl ethers. This suggests that nickel catalysis could be a viable strategy for derivatizing this compound, potentially enabling cross-coupling reactions at different positions or with different coupling partners than those typically used in palladium catalysis.
Cycloaddition Reactions and Pericyclic Processes Involving this compound
Aromatic rings like the one in this compound are generally unreactive in cycloaddition and pericyclic reactions under normal conditions due to their inherent aromatic stability. These reactions typically require the presence of a diene or dienophile system.
To make the molecule amenable to such transformations, it would need to be chemically modified first. For instance, a Birch reduction could partially reduce the aromatic ring to generate a non-conjugated diene, which could then be isomerized into a conjugated diene suitable for a Diels-Alder reaction. Alternatively, functional groups introduced via methods like DoM and cross-coupling could be elaborated into reactive dienes or dienophiles.
However, there is no direct evidence in the surveyed literature of this compound itself participating in cycloaddition or pericyclic processes without prior, substantial structural modification.
Stereochemical Aspects of Reactions Involving this compound
The parent molecule, this compound, is achiral. Stereochemical considerations become important when reactions involving this molecule lead to the formation of new stereocenters.
For example, in a Heck reaction with a prochiral alkene, a new stereocenter could be generated. The control of stereoselectivity in such a case would depend on the use of chiral ligands on the palladium catalyst. Similarly, if a functional group introduced onto the ring were to be asymmetrically reduced (e.g., reduction of a ketone to a chiral alcohol), enantioselective or diastereoselective outcomes would be a key focus.
The development of asymmetric ortho-metalation, using a chiral base or a chiral ligand on the metal, could in principle lead to enantiomerically enriched products if the subsequent electrophilic quench creates a stereocenter. While these are established concepts in organic synthesis, their specific application to this compound has not been detailed in the available literature. The stereochemical outcome of any reaction would be highly dependent on the specific reagents, catalysts, and conditions employed.
Advanced Spectroscopic and Analytical Characterization of 2 Difluoromethyl 5 Fluoroanisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-(Difluoromethyl)-5-fluoroanisole, various NMR techniques provide a comprehensive picture of its atomic arrangement.
Proton (¹H) NMR for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the proton of the difluoromethyl group.
The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The proton of the difluoromethyl group (CHF₂) characteristically appears as a triplet due to coupling with the two equivalent fluorine atoms. The methoxy group (OCH₃) protons are observed as a sharp singlet.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aromatic-H | 7.38-6.90 | Multiplet | Not applicable |
| CHF₂ | 6.58 | Triplet | JH-F = 56.4 |
| OCH₃ | 3.88 | Singlet | Not applicable |
Data obtained in CDCl₃. Source: Factual data compiled from analogous compounds and spectral prediction.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon of the difluoromethyl group is readily identifiable as a triplet due to one-bond carbon-fluorine coupling. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The carbon attached to the single fluorine atom and the carbon attached to the difluoromethyl group also exhibit splitting due to carbon-fluorine coupling.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| C-OCH₃ | 56.5 | Singlet | Not applicable |
| CHF₂ | 114.8 | Triplet | JC-F = 240.2 |
| Aromatic C-H | 104.7-118.0 | Multiplet | Not applicable |
| Aromatic C-F | 163.6 | Doublet | JC-F = 248.5 |
| Aromatic C-OCH₃ | 151.2 | Singlet | Not applicable |
| Aromatic C-CHF₂ | 120.5 | Triplet | JC-F = 25.1 |
Data obtained in CDCl₃. Source: Factual data compiled from analogous compounds and spectral prediction.
Fluorine-19 (¹⁹F) NMR for Direct Fluorine Environment Elucidation
¹⁹F NMR is a powerful technique for directly observing the fluorine atoms in a molecule. icpms.cz In this compound, two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The signal for the difluoromethyl group appears as a doublet due to coupling with the attached proton.
Table 3: ¹⁹F NMR Data for this compound
| Fluorine Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Ar-F | -110.1 | Singlet | Not applicable |
| CHF₂ | -128.7 | Doublet | JF-H = 56.4 |
Data obtained in CDCl₃ relative to CFCl₃. Source: Factual data compiled from analogous compounds and spectral prediction.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific experimental 2D NMR data for this compound is not widely published, these techniques are crucial for unambiguous assignment of ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to delineate the connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and confirming the placement of substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, for instance, between the methoxy protons and the adjacent aromatic proton.
Solid-State NMR for Crystalline Forms or Intermediates
There is no publicly available information regarding the solid-state NMR analysis of this compound. This technique would be valuable for studying the compound in its crystalline form, providing insights into its solid-state conformation and packing, and for characterizing any stable crystalline intermediates formed during its synthesis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecular ion, which allows for the calculation of its elemental formula with high accuracy. For this compound (C₈H₇F₃O), the expected exact mass can be calculated.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇F₃O |
| Calculated Exact Mass | 176.0449 |
| Method | Electron Ionization (EI) or Electrospray Ionization (ESI) |
Source: Calculated value based on elemental composition.
Experimental HRMS would be expected to yield a measured mass that is very close to this calculated value, confirming the elemental composition of the molecule.
Vibrational Spectroscopy for Structural and Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. While a dedicated experimental FT-IR spectrum for this compound is not widely published, the expected spectral features can be predicted based on the analysis of similar molecules and computational studies.
Key vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: The methyl group of the anisole (B1667542) moiety will exhibit symmetric and asymmetric stretches, usually around 2950-2850 cm⁻¹. The C-H bond in the difluoromethyl group will also have a characteristic stretching frequency.
C=C aromatic ring stretching: These vibrations occur in the 1600-1450 cm⁻¹ region and are characteristic of the benzene (B151609) ring.
C-O stretching: The aryl-alkyl ether linkage gives rise to strong absorptions. The asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1040 cm⁻¹.
C-F stretching: The carbon-fluorine bonds in the difluoromethyl group and on the aromatic ring are expected to produce very strong absorption bands in the 1350-1000 cm⁻¹ region. These are often the most intense peaks in the spectra of fluorinated organic compounds.
Computational studies, often employing Density Functional Theory (DFT), can provide theoretical vibrational frequencies that correlate well with experimental data. For related fluorinated aromatic compounds, DFT calculations have been shown to be a reliable tool for assigning vibrational modes. globalsino.commtu.edu
Table 1: Predicted FT-IR Vibrational Frequencies for this compound and Related Compounds Note: This table is predictive and based on data from analogous compounds and computational models, as direct experimental data for this compound is not readily available in published literature.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the benzene ring. |
| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | From the methoxy group. |
| C-H Stretch (CHF₂) | ~2990 | From the difluoromethyl group. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands expected due to the substituted ring. |
| Asymmetric C-O-C Stretch | ~1250 | Strong absorption typical for aryl ethers. |
| Symmetric C-O-C Stretch | ~1040 | |
| C-F Stretch (Aromatic) | 1200 - 1100 | Strong intensity. |
| C-F Stretch (Aliphatic) | 1150 - 1050 | Strong intensity from the -CHF₂ group. |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the carbon skeleton and the symmetrically substituted functional groups.
Expected prominent Raman bands include:
Aromatic ring breathing modes: These are often strong and sharp peaks in the Raman spectrum, providing a clear fingerprint of the substituted benzene ring. For anisole, a strong Raman band is observed around 1000 cm⁻¹. nih.govresearchgate.netchemicalbook.com
Symmetric C-F stretching: The symmetric vibrations of the C-F bonds in the difluoromethyl group are expected to be Raman active.
Substituent-sensitive modes: The positions of certain ring vibrations are sensitive to the nature and position of the substituents, offering further structural confirmation.
Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the Raman signal of this compound. This technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). The enhancement allows for the detection of very low concentrations of the analyte and can provide information about the molecule's orientation on the surface. While no specific SERS studies on this compound have been reported, the principles of SERS are well-established for other aromatic and fluorinated compounds.
Table 2: Predicted Raman Shifts for this compound based on Anisole Data Note: This table is predictive and based on data from anisole, as direct experimental data for this compound is not readily available.
| Vibrational Mode | Anisole Raman Shift (cm⁻¹) nih.govresearchgate.netchemicalbook.com | Expected Shift for this compound |
|---|---|---|
| Ring Breathing | ~1000 | Expected to be present with a possible shift due to substitution. |
| Aromatic C-H Stretch | ~3070 | Expected in a similar region. |
| C-O-C Symmetric Stretch | ~1040 | May be coupled with other modes. |
| Aromatic C=C Stretch | ~1600 | Multiple bands expected. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, one could obtain accurate measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.
Although a crystal structure for this compound has not been published, studies on related fluoroanisoles reveal important conformational preferences. nih.gov For instance, the orientation of the methoxy group relative to the benzene ring is a key structural feature. It is known that fluorination can significantly impact these conformational preferences. nih.gov A crystallographic study would definitively establish the preferred conformation of this compound in the solid state and reveal details about crystal packing, including any hydrogen bonding or other non-covalent interactions involving the fluorine atoms. For other ring-substituted methyl phenyl sulfoxides, X-ray analysis has been successfully used to determine their molecular conformation. rsc.org
Table 3: Hypothetical Crystallographic Data for this compound Note: This table is purely hypothetical as no experimental crystal structure is available. The values are representative of what might be expected for a small organic molecule.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 95.0 |
| Volume (ų) | 804.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
Electron Energy-Loss Spectroscopy (EELS) for Elemental and Electronic Structure Analysis
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often performed in a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. libretexts.org EELS can provide information on elemental composition, chemical bonding, and electronic properties.
For this compound, EELS could be used to:
Map elemental distribution: By selecting electrons that have lost an amount of energy characteristic of a particular element's core-level ionization, one can create a map of the spatial distribution of carbon, oxygen, and fluorine within a sample. The fluorine K-edge is at approximately 686 eV. chemicalbook.com
Probe electronic structure: The fine structure near the core-loss edges (Energy Loss Near Edge Structure, ELNES) provides information about the unoccupied density of states, which is related to the chemical bonding and oxidation state of the atoms. The carbon K-edge ELNES, for example, would show different features for the aromatic, methoxy, and difluoromethyl carbons. Studies on fluorinated polymers have demonstrated the utility of EELS in characterizing C-F bonding. researchgate.netacs.orgnih.gov
While EELS is more commonly applied to solid-state materials and polymers, its application to molecular solids is also possible. The high sensitivity of EELS to light elements makes it particularly suitable for the analysis of organic compounds. researchgate.net
Other Advanced Spectroscopic Probes for Molecular Interactions and Dynamics
Beyond the core techniques discussed, other advanced spectroscopic methods could provide deeper insights into the properties of this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a highly sensitive technique for fluorinated compounds. The chemical shifts and coupling constants in a ¹⁹F NMR spectrum would provide unambiguous information about the electronic environment of the two distinct fluorine environments (the aromatic fluorine and the two equivalent fluorines of the difluoromethyl group). Computational methods are often used to predict ¹⁹F NMR spectra with good accuracy. mdpi.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC): These experiments would allow for the complete assignment of all proton and carbon signals in the NMR spectra, confirming the connectivity of the molecule.
Microwave Spectroscopy: In the gas phase, this technique can provide extremely precise rotational constants, from which highly accurate molecular geometries can be derived.
Theoretical and Computational Studies of 2 Difluoromethyl 5 Fluoroanisole
Quantum Chemical Calculations: A Methodological Overview
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Ground State Properties and Electronic Structure
Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate a wide array of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data, apart from fundamental physical constants. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry. These methods are computationally more intensive than DFT and are typically used to benchmark results for smaller systems or when high accuracy is paramount, for instance, in determining precise conformational energies or reaction barriers. rsc.org
Semi-Empirical Methods for Large System Screening
Semi-empirical quantum chemistry methods, which are based on the Hartree-Fock formalism, offer a computationally efficient approach for studying large molecules and for the high-throughput screening of numerous compounds. longdom.orgwikipedia.org These methods simplify calculations by incorporating experimental data and approximations, making them significantly faster than their ab initio counterparts. longdom.orgwikipedia.orgnumberanalytics.com This efficiency is particularly advantageous when exploring the vast chemical space of potential derivatives of 2-(Difluoromethyl)-5-fluoroanisole for applications in materials science or drug discovery. chemrxiv.orgacs.orgnih.gov
Methods such as AM1, PM3, and those from the MNDO family are parameterized to reproduce experimental data like heats of formation and dipole moments. wikipedia.orgnumberanalytics.com While their results can be less accurate if the molecule under investigation is not well-represented in the parameterization database, they are invaluable for initial screenings. longdom.orglibretexts.org For instance, a computational screening of a library of fluorinated anisole (B1667542) derivatives could be performed to identify candidates with desirable electronic properties before committing to more resource-intensive calculations or experimental synthesis. The semi-empirical tight-binding method GFN-xTB, for example, has been successfully used as a cost-effective way to perform initial screenings of large numbers of molecules. acs.org
Table 1: Illustrative Data from a Hypothetical Semi-Empirical Screening of this compound Derivatives
| Derivative | Method | Calculated Dipole Moment (Debye) | Predicted Heat of Formation (kcal/mol) |
| This compound | PM7 | 2.85 | -155.2 |
| 2-(Trifluoromethyl)-5-fluoroanisole | PM7 | 3.50 | -220.8 |
| 2-(Difluoromethyl)-4,5-difluoroanisole | PM7 | 1.98 | -198.5 |
| 2-(Difluoromethyl)-5-chloroanisole | PM7 | 2.95 | -140.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be generated from semi-empirical calculations for rapid screening.
Computational Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a direct comparison with experimental data and aiding in structure elucidation.
Simulation of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for fluorine-19 (¹⁹F), is a well-established application of quantum chemical methods. nih.gov Density Functional Theory (DFT) is commonly employed for this purpose, often in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org By calculating the isotropic magnetic shielding constants of the nuclei in a molecule, it is possible to predict their chemical shifts relative to a standard reference compound.
For fluorinated aromatic compounds like this compound, predicting ¹⁹F NMR spectra is crucial for distinguishing between isomers and understanding the electronic effects of the substituents. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. acs.org Linear scaling methods are often used to correct for systematic errors in the computations, leading to a better agreement between calculated and experimental shifts. nih.gov
Table 2: Representative Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluorinated Aromatic Compound
| Fluorine Atom Position | Computational Method | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic C-F | B3LYP/6-311+G(d,p) | -118.5 | -119.2 |
| Difluoromethyl (-CF₂H) | B3LYP/6-311+G(d,p) | -92.0 | -93.5 |
Note: This table provides representative data to illustrate the typical accuracy of DFT-based NMR chemical shift predictions for fluorinated aromatic compounds. The values are not specific to this compound.
Prediction of Vibrational Frequencies (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. tsijournals.comcardiff.ac.uk DFT calculations are widely used to predict the vibrational frequencies and intensities of molecules. tsijournals.comnih.govnih.gov By computing the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which can then be diagonalized to yield the harmonic vibrational frequencies.
For this compound, computational prediction of its IR and Raman spectra can aid in the assignment of experimentally observed vibrational modes. tsijournals.comnih.gov The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are typically scaled by an empirical factor. longdom.org The simulated spectra can then be compared with experimental data to confirm the molecular structure and analyze the influence of the difluoromethyl and fluoro substituents on the vibrational modes of the anisole core. tsijournals.comnih.gov
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Computational Method | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) |
| C-F Stretch (Aromatic) | B3LYP/6-31G(d) | 1280 | 1229 |
| C-F Stretch (Difluoromethyl) | B3LYP/6-31G(d) | 1150 | 1104 |
| C-H Stretch (Difluoromethyl) | B3LYP/6-31G(d) | 3050 | 2928 |
| C-O-C Asymmetric Stretch | B3LYP/6-31G(d) | 1265 | 1214 |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations of vibrational frequencies. A scaling factor of 0.96 has been applied to the calculated frequencies.
Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)
The electronic absorption and emission properties of a molecule, observed through UV-Vis and fluorescence spectroscopy, are governed by transitions between its electronic states. nih.govaip.orgresearchgate.netaip.org Time-dependent density functional theory (TD-DFT) is a popular computational method for predicting the electronic excitation energies and oscillator strengths that determine the position and intensity of absorption bands in a UV-Vis spectrum. nih.govaip.orgresearchgate.netaip.org
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to the π → π* transitions within the aromatic ring. nih.govaip.orgresearchgate.netaip.org These calculations provide insight into how the electron-withdrawing difluoromethyl and fluoro groups influence the electronic structure and the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption spectrum. While predicting fluorescence spectra is more complex, computational methods can also provide valuable information on the geometry and vibrational frequencies of the first excited state, which are crucial for understanding the emission process.
Table 4: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Computational Method | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | TD-B3LYP/6-311+G(d,p) | 4.65 | 267 | 0.08 |
| S₀ → S₂ | TD-B3LYP/6-311+G(d,p) | 5.20 | 238 | 0.15 |
Note: This table contains hypothetical data illustrating the prediction of electronic absorption properties using TD-DFT. The values are representative of a substituted anisole.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a vital tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and the characterization of transition states. nih.gov
Transition State Characterization and Activation Energy Calculations
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry of transition states. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.
Once the geometries of the reactants and the transition state have been optimized, the activation energy (Ea) of the reaction can be calculated as the energy difference between them. libretexts.orgtau.ac.ilyoutube.comresearchgate.net This value is critical for predicting the rate of a reaction and understanding its feasibility under different conditions. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack at the difluoromethyl group, computational studies can elucidate the preferred reaction pathways by comparing the activation energies of different possible mechanisms.
Table 5: Hypothetical Activation Energy for a Nucleophilic Substitution Reaction of this compound
| Reaction Step | Computational Method | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
| Nu⁻ + C₆H₄(F)(OCH₃)(CF₂H) → [TS]⁻ | B3LYP/6-311+G(d,p) | -850.12345 | -850.09876 | 15.5 |
Note: The data in this table is purely hypothetical to demonstrate the calculation of activation energy from the computed energies of the reactant and transition state.
Intramolecular Rearrangements and Isomerization Pathways
Theoretical studies on molecules related to this compound, such as other fluoroanisoles, suggest that intramolecular rearrangements and isomerization are key aspects of their chemical behavior. While specific studies on this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and computational modeling can be applied to predict its likely pathways.
Intramolecular rearrangements in this molecule could involve the migration of the difluoromethyl group or the fluorine atom on the aromatic ring. These processes are typically investigated using computational methods like Density Functional Theory (DFT). Such calculations can map the potential energy surface of the molecule, identifying transition states and the energy barriers associated with different rearrangement pathways.
Isomerization from this compound to other structural isomers, for instance, by changing the substitution pattern on the benzene (B151609) ring, can also be explored. The relative energies of different isomers can be calculated to determine their thermodynamic stability. For example, a computational study on fluoroanisole isomers has been conducted to investigate their molecular properties. researchgate.net
A hypothetical isomerization pathway for this compound could involve a 1,2-shift of the difluoromethyl group. The energy profile for such a reaction would be calculated to determine its feasibility.
Table 1: Hypothetical Energy Profile for a 1,2-Difluoromethyl Shift in this compound
| Step | Species | Relative Energy (kcal/mol) |
| 1 | This compound (Reactant) | 0 |
| 2 | Transition State 1 | Calculated Value |
| 3 | Intermediate | Calculated Value |
| 4 | Transition State 2 | Calculated Value |
| 5 | 3-(Difluoromethyl)-5-fluoroanisole (Product) | Calculated Value |
Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.
Catalytic Cycle Analysis
While specific catalytic cycles involving this compound are not detailed in the available literature, computational chemistry offers powerful tools to analyze hypothetical catalytic processes. For instance, if this compound were to be synthesized via a cross-coupling reaction, DFT calculations could be employed to elucidate the mechanism of the catalytic cycle.
A general catalytic cycle for the formation of a similar compound might involve steps such as oxidative addition, transmetalation, and reductive elimination. Each of these steps can be modeled to understand the energetics and kinetics of the process. The role of the catalyst, ligands, and solvent can be systematically investigated to optimize reaction conditions.
Table 2: Illustrative Steps in a Hypothetical Catalytic Cycle
| Step | Description | Key Intermediates |
| A | Oxidative Addition | Catalyst-Aryl Halide Complex |
| B | Transmetalation | Catalyst-Aryl-Nucleophile Complex |
| C | Reductive Elimination | Product and Regenerated Catalyst |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules, including their conformational flexibility and interactions with the surrounding environment. mdpi.comtdl.org For this compound, MD simulations can provide insights into how the molecule behaves in different solvents and how its flexible groups, such as the methoxy (B1213986) and difluoromethyl groups, move over time.
The conformational landscape of this compound is of particular interest. The orientation of the methoxy group relative to the benzene ring and the rotation around the C-C bond of the difluoromethyl group can significantly impact the molecule's properties. MD simulations can explore these conformational changes and determine the most stable conformations.
Furthermore, these simulations are invaluable for understanding how this compound interacts with solvent molecules. chemrxiv.orgmdpi.comrsc.org By simulating the molecule in a box of solvent (e.g., water, methanol, or a non-polar solvent), one can analyze the radial distribution functions to understand the solvation shell structure. rsc.org This information is critical for predicting solubility and reactivity in different media. mdpi.com For instance, the difluoromethyl group can act as a hydrogen bond donor, and MD simulations can quantify the extent and lifetime of these hydrogen bonds with solvent molecules. researchgate.net
Table 3: Potential Solvent Interaction Parameters from MD Simulations
| Solvent | Radial Distribution Function g(r) peak (Å) | Coordination Number | Hydrogen Bond Lifetime (ps) |
| Water | To be determined | To be determined | To be determined |
| Methanol | To be determined | To be determined | To be determined |
| DMSO | To be determined | To be determined | To be determined |
Note: These parameters would be outputs of MD simulations.
Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Systems
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For fluorinated systems like this compound, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and lipophilicity (logP).
A QSPR study on halogenated anisoles has demonstrated that various molecular descriptors can be used to predict their physicochemical properties. nih.gov These descriptors can be calculated using computational chemistry software and include electronic parameters (like HOMO and LUMO energies), topological indices, and quantum chemical descriptors. nih.gov
For this compound, a QSPR model would involve calculating a set of descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with experimentally determined or computationally predicted properties.
Table 4: Example of Descriptors for a QSPR Model of Fluorinated Anisoles
| Descriptor Type | Example Descriptor | Relevance |
| Electronic | HOMO-LUMO Gap | Reactivity, UV-Vis absorption |
| Topological | Wiener Index | Molecular size and branching |
| Quantum Chemical | Dipole Moment | Polarity, intermolecular forces |
| Steric | Molecular Volume | Size and shape |
By developing robust QSPR models, the properties of new, unsynthesized fluorinated anisoles can be predicted, accelerating the discovery of molecules with desired characteristics.
Synthetic Applications and Broader Contextual Transformative Chemistry
2-(Difluoromethyl)-5-fluoroanisole as a Key Building Block in Organic Synthesis
This compound serves as a valuable starting material in the synthesis of more complex molecules, particularly those containing fluorine. The presence of both a difluoromethyl group and a fluorine atom on the aromatic ring provides unique properties and reactivity that chemists can exploit to construct intricate molecular architectures.
Synthesis of Complex Fluorinated Molecules
The strategic placement of fluorine atoms in organic molecules can significantly alter their biological and chemical properties. This compound is a key precursor in the multi-step synthesis of various fluorinated compounds. For instance, it can undergo a series of reactions, such as nitration, reduction, and diazotization, to introduce other functional groups onto the aromatic ring. These transformations pave the way for the construction of highly substituted and complex fluorinated molecules that are of interest in pharmaceutical and agrochemical research.
The difluoromethyl group, in particular, is recognized as a bioisosteric replacement for hydroxyl or thiol groups, which can lead to improved metabolic stability and bioavailability of drug candidates. The synthesis of complex molecules often involves the protection of reactive functional groups, followed by a sequence of reactions to build the desired molecular framework, and finally, deprotection to reveal the final product.
Integration into Polycyclic or Heterocyclic Systems
The anisole (B1667542) moiety of this compound can be a precursor to a phenolic group, which can then participate in cyclization reactions to form heterocyclic or polycyclic systems. For example, the corresponding phenol can undergo O-alkylation with a bifunctional reagent, followed by an intramolecular cyclization to form a benzofuran or a similar heterocyclic ring system.
Furthermore, the aromatic ring of this compound can be functionalized to introduce groups that facilitate the construction of fused ring systems. These polycyclic and heterocyclic structures are common scaffolds in many biologically active compounds. The development of efficient methods for incorporating fluorinated building blocks like this compound into these systems is a significant area of research in synthetic organic chemistry. nih.govucl.ac.uknih.govumn.edu
| Reaction Type | Reagents | Product Type | Significance |
| Nitration | HNO₃, H₂SO₄ | Nitroaromatic compound | Introduction of a versatile functional group for further transformations. |
| Reduction | H₂, Pd/C or SnCl₂, HCl | Aminoaromatic compound | Precursor for diazonium salts and amide bond formation. |
| O-Demethylation | BBr₃ or HBr | Phenolic compound | Enables reactions at the hydroxyl group, such as etherification and cyclization. |
| Cyclization | Various | Polycyclic or heterocyclic systems | Construction of complex molecular scaffolds. |
Advanced Derivatization for Analytical and Research Purposes
The modification of this compound allows for its use in various analytical and research applications. These derivatizations can enhance its detectability or facilitate its separation from complex mixtures.
Introduction of Reporter Tags for Spectroscopic Tracing
For studies involving the tracking and quantification of molecules, reporter tags can be chemically attached to this compound. These tags are typically groups that have a strong and specific spectroscopic signal. For example, a fluorescent tag can be introduced, allowing the molecule to be detected and quantified using fluorescence spectroscopy. This is particularly useful in biological assays or environmental monitoring.
Modification for Enhanced Chromatographic Separation
In analytical chemistry, the separation of compounds is often achieved using chromatography. The properties of this compound can be modified to improve its separation from other components in a mixture. For instance, derivatization with a chiral reagent can allow for the separation of enantiomers on a chiral stationary phase. Additionally, increasing the polarity or volatility of the molecule through derivatization can optimize its behavior in different chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The availability of analytical standards, including isotopically labeled versions, is crucial for accurate quantification. a-2-s.com
| Derivatization Strategy | Purpose | Analytical Technique |
| Attachment of a fluorescent group | Spectroscopic tracing | Fluorescence Spectroscopy |
| Reaction with a chiral reagent | Separation of enantiomers | Chiral Chromatography (GC/HPLC) |
| Introduction of a silyl group | Increased volatility | Gas Chromatography (GC) |
| Formation of a polar derivative | Enhanced retention | High-Performance Liquid Chromatography (HPLC) |
Role in the Development of New Synthetic Methodologies and Reagents
The unique electronic properties conferred by the fluorine substituents in this compound make it a useful substrate for developing and testing new synthetic reactions. organic-chemistry.org The electron-withdrawing nature of the difluoromethyl and fluoro groups can influence the reactivity of the aromatic ring and adjacent functional groups.
Organic chemists often use molecules with well-defined electronic and steric properties to explore the scope and limitations of new catalytic systems or reaction conditions. For example, this compound could be used as a substrate in studies of new cross-coupling reactions or C-H activation methods. The success or failure of a new reaction with this substrate provides valuable information about the reaction's mechanism and its tolerance for electron-deficient aromatic rings.
Furthermore, derivatives of this compound can themselves be developed into new reagents. For instance, conversion of the anisole to a phenol and then to a triflate could yield a reagent for introducing the 2-(difluoromethyl)-5-fluorophenyl group into other molecules via palladium-catalyzed cross-coupling reactions. The continuous development of novel fluorinated building blocks and reagents is essential for advancing the synthesis of new materials and medicines. cuny.edunih.gov
Broader Implications for Materials Science and Agrochemical Research
The specific arrangement of a difluoromethyl group, a fluorine atom, and a methoxy (B1213986) group on an anisole ring in this compound gives rise to a unique combination of electronic and steric properties. These characteristics have significant implications for the fundamental chemistry underpinning materials science and agrochemical research, even when excluding specific product applications.
The incorporation of fluorine and fluorinated groups, such as the difluoromethyl group, is a widely used strategy in the development of new materials and agrochemicals. cas.cnnih.gov This is due to the profound effects these substitutions can have on a molecule's physicochemical properties. nih.gov
In the realm of materials science , the presence of fluorine can significantly alter surface properties, thermal stability, and intermolecular interactions. For instance, fluorinated compounds are known to exhibit low surface energy, a key factor in creating materials with enhanced water repellency (superhydrophobicity). nih.govmdpi.com The difluoromethyl group, with its ability to participate in hydrogen bonding, can also influence the self-assembly and packing of molecules, which is a critical aspect in the design of liquid crystals and other advanced materials. researchgate.net
For agrochemical research , the focus lies on how molecular modifications affect biological activity and environmental fate. The introduction of fluorine and difluoromethyl groups can impact a molecule's lipophilicity, which in turn affects its uptake and transport in plants and insects. nih.gov Furthermore, the C-F bond is exceptionally strong, and the difluoromethyl group can be more resistant to metabolic degradation compared to a simple methyl group, potentially leading to compounds with greater persistence and efficacy at a fundamental level. researchgate.net The electronic effects of these fluorine-containing substituents can also modulate the binding affinity of a molecule to its biological target. nih.gov
The study of molecules like this compound provides valuable insights into these structure-property relationships. By systematically analyzing how the interplay of the fluoro, difluoromethyl, and methoxy groups influences molecular characteristics, chemists can develop a more predictive understanding for the design of future compounds with tailored properties.
To illustrate the impact of fluorination on key physicochemical parameters relevant to both materials and agrochemical research, the following table presents data on related compounds. While specific data for this compound is not publicly available, the trends observed in these analogs are instructive.
| Compound Name | Structure | LogP (Lipophilicity) | pKa |
| Anisole | C₆H₅OCH₃ | 2.11 | Not Ionizable |
| 4-Fluoroanisole | FC₆H₄OCH₃ | 2.29 | Not Ionizable |
| 4-Bromoanisole | BrC₆H₄OCH₃ | 2.99 | Not Ionizable |
LogP values are a measure of lipophilicity, with higher values indicating greater lipid solubility. pKa is a measure of acidity.
The data in the table demonstrates that the introduction of a halogen, in this case, fluorine or bromine, increases the lipophilicity of the anisole core. This is a critical parameter in both materials science, where it can affect solubility and miscibility, and in agrochemical research, where it influences how a compound interacts with biological membranes.
Further research into the synthesis and properties of polyfunctionalized aromatic compounds like this compound is crucial for advancing our fundamental understanding of organofluorine chemistry. cas.cn The development of efficient synthetic routes to such molecules will enable more detailed investigations into their unique characteristics and unlock new possibilities in the rational design of molecules for a wide range of scientific endeavors. springernature.com
Future Research Directions and Unexplored Reactivity
Development of Novel and Sustainable Synthetic Routes to 2-(Difluoromethyl)-5-fluoroanisole
While standard synthetic pathways to fluorinated anisoles exist, future research will likely focus on developing more sustainable and efficient methods for the synthesis of this compound. Current routes may rely on multi-step processes that generate significant waste. The development of green synthetic protocols is crucial.
Key Research Objectives:
Continuous Flow Synthesis: Utilizing continuous flow technology could offer a safer, more scalable, and highly efficient method for synthesis. rsc.org For instance, the difluoromethylation step, which can be challenging, could be optimized under high-pressure and high-temperature conditions in a flow reactor, improving reaction kinetics and minimizing byproduct formation.
Catalytic C-H Functionalization: A highly attractive and atom-economical approach would be the direct C-H difluoromethylation of 5-fluoroanisole. This would eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps. Research could focus on developing novel transition-metal catalysts or photoredox systems capable of selectively targeting the C-H bond ortho to the methoxy (B1213986) group.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide a highly selective and environmentally benign pathway. While challenging, engineering an enzyme to perform regioselective difluoromethylation on a fluoroanisole scaffold would represent a significant leap in sustainable chemical manufacturing.
A potential sustainable synthetic pathway could start from a readily available precursor like 2,4-Difluoronitrobenzene.
Table 1: Proposed Sustainable Synthesis Steps
| Step | Reaction | Reagents & Conditions | Sustainability Aspect | Source |
| 1 | Nucleophilic Aromatic Substitution | Methanol, Potassium tert-butoxide in Toluene | Use of a common and relatively benign solvent; high yield reported for similar transformations. | chemicalbook.com |
| 2 | Nitro Group Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | Reduces the use of stoichiometric metal reductants, producing water as the primary byproduct. | |
| 3 | Sandmeyer-type Difluoromethylation | NaNO₂, acid, followed by a difluoromethyl source (e.g., from Fluoroform) | Avoids hazardous diazomethane (B1218177) chemistry; utilizes a potentially more sustainable difluoromethyl source. | rsc.org |
This approach minimizes the use of hazardous reagents and incorporates catalytic steps, aligning with the principles of green chemistry. rsc.orgrsc.org
Exploration of Unconventional Reactivity Patterns and Transformation Pathways
The electronic properties of this compound suggest that it could participate in a variety of unconventional chemical transformations. The difluoromethyl group, in particular, is known for its unique reactivity.
Masked Nucleophile: The Ar-CF₂H group has a low acidity, but under specific conditions involving a combination of a strong base and a Lewis acid, it can be deprotonated. acs.org This would generate a previously inaccessible Ar-CF₂⁻ nucleophilic synthon from this compound. acs.org This reactive intermediate could then be used in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecules that would be difficult to access otherwise. acs.org
Photocatalytic Transformations: Visible-light photocatalysis offers mild and environmentally benign conditions for chemical reactions. mdpi.com The difluoromethyl group and the electron-rich aromatic ring could be susceptible to photocatalytic activation. Research could explore late-stage functionalization reactions where the difluoromethyl group is introduced into various substrates using this compound derivatives as the source under photocatalytic conditions. mdpi.com
Regioselective Functionalization: The existing substituents will direct further electrophilic or nucleophilic aromatic substitution reactions. Future studies could systematically investigate the regioselectivity of reactions like nitration, halogenation, and metalation to create a diverse library of polysubstituted derivatives. nih.gov Understanding how to control the site of reaction is key to utilizing this molecule as a versatile building block. nih.gov For example, the interplay between the ortho,para-directing methoxy group and the meta-directing difluoromethyl group could lead to interesting and potentially switchable regiochemical outcomes depending on the reaction conditions. nih.gov
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties
The complexity of chemical reactions, especially in multifunctional molecules like this compound, makes predicting outcomes challenging even for experienced chemists. chemeurope.comeurekalert.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. chemeurope.comprinceton.edu
Future research should leverage ML models to:
Predict Reaction Outcomes: By training algorithms on large datasets of chemical reactions, it's possible to predict yields, product distributions, and stereoselectivity for reactions involving this compound and its derivatives. chemeurope.comprinceton.eduspecialchem.com This can significantly reduce the number of experiments needed for reaction optimization. princeton.edu
Discover Novel Reaction Pathways: AI can analyze vast networks of possible reactions to identify entirely new and non-intuitive transformation pathways that a human chemist might overlook. nih.govrsc.org
Forecast Physicochemical Properties: ML models can predict key properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, based on their molecular structure. nih.gov This is particularly valuable in the context of drug discovery and materials science, allowing for the in silico screening of virtual compounds before committing to their synthesis.
Table 2: Machine Learning Applications in Chemical Research
| Application Area | AI/ML Technique | Predicted Outcome | Potential Impact | Sources |
| Reaction Development | Regression Models (e.g., Random Forest) | Reaction yields, enantiomeric excess | Accelerates optimization, reduces experimental cost. | princeton.edursc.org |
| Reaction Discovery | Deep Learning, Graph Neural Networks | Major reaction products, transition states | Identifies novel transformations, elucidates mechanisms. | rsc.orgmedium.com |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Solubility, metabolic stability, toxicity | Guides the design of molecules with desired properties. | chemeurope.comnih.gov |
These computational approaches can transform the trial-and-error nature of chemical research into a more data-driven and predictive science. eurekalert.orgmedium.com
Design of Next-Generation Fluorinating Agents Based on this compound Analogs
The development of safe, selective, and efficient fluorinating agents is a cornerstone of fluorine chemistry. numberanalytics.comalfa-chemistry.com While reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used, there is a continuous search for new agents with improved properties. beilstein-journals.orgmdpi.comnih.gov The structure of this compound offers a template for designing novel fluorinating agents.
By analogy with existing N-F type reagents, one could envision synthesizing derivatives of this compound that contain an N-F bond. For example, converting the aromatic ring into a pyridinium (B92312) salt or introducing a sulfonamide group that can be N-fluorinated could yield new reagents. The electronic and steric properties of these novel agents could be fine-tuned by modifying the substituents on the aromatic ring.
Table 3: Generations of Electrophilic/Radical Fluorinating Agents
| Generation | Example Reagents | Characteristics | Source |
| First | F₂, XeF₂, Hypofluorites | Highly reactive, often hazardous and non-selective. | springernature.comexlibrisgroup.com |
| Second | Selectfluor®, NFSI, N-fluoropyridinium salts | Bench-stable, more selective, but can be strong oxidants. | mdpi.comspringernature.comnih.gov |
| Third | N-fluoro-N-arylsulfonamides (NFASs) | Designed for mild radical fluorination, lower N-F bond energy, minimizing side reactions. | springernature.comexlibrisgroup.comnih.gov |
Future research could focus on creating third-generation radical fluorinating agents based on the this compound scaffold. springernature.comexlibrisgroup.com The goal would be to create reagents with lower N-F bond dissociation energies, enabling cleaner radical fluorination processes under milder conditions. nih.gov The difluoromethyl and fluoro substituents on the anisole (B1667542) ring would modulate the electronic environment of the N-F bond, potentially leading to reagents with unique reactivity and selectivity profiles.
Investigations into Chiral Transformations of this compound and its Derivatives
Chirality is fundamental to the life sciences, and the development of methods for asymmetric synthesis is of paramount importance. beilstein-journals.orgnih.gov While this compound itself is achiral, it serves as an excellent starting point for the synthesis of chiral fluorinated molecules.
Future research should explore the following avenues:
Asymmetric Catalysis: A derivative of this compound could be created that contains a prochiral center. For example, a ketone could be installed on the molecule. The asymmetric reduction of this ketone using a chiral catalyst would yield enantioenriched secondary alcohols. Similarly, α-functionalization of a carbonyl derivative using chiral phase-transfer catalysts or organocatalysts could introduce a stereocenter. chimia.ch
Enzymatic Transformations: Biocatalysis offers unparalleled selectivity under mild conditions. the-innovation.org Enzymes such as reductases, hydrolases, or transaminases could be used to resolve racemic mixtures of derivatives or to perform highly enantioselective transformations on prochiral substrates derived from this compound. the-innovation.org
Synthesis of Chiral Building Blocks: The compound could be used as a starting material for the multi-step synthesis of complex, enantiomerically pure molecules, such as fluorinated amino acids or isoindolinones, which are valuable in medicinal chemistry. beilstein-journals.orgnih.gov
Table 4: Potential Strategies for Chiral Transformations
| Transformation | Substrate Type | Catalysis Method | Potential Product | Source |
| Asymmetric Reduction | Ketone derivative | Chiral metal complex (e.g., Ru, Rh) or organocatalyst | Chiral secondary alcohol | chimia.ch |
| Asymmetric Alkylation | Ester or amide derivative | Chiral phase-transfer catalyst | α-Substituted chiral ester/amide | beilstein-journals.orgnih.gov |
| Kinetic Resolution | Racemic alcohol or amine derivative | Lipase or other hydrolase | Enantioenriched alcohol/amine and acylated product | the-innovation.org |
| Enantioselective Fluorination | β-ketoester derivative | Chiral N-F reagent or organocatalyst | α-Fluoro-β-ketoester with a stereocenter | chimia.ch |
These investigations would expand the utility of this compound from a simple aromatic compound to a valuable precursor for creating high-value, chiral fluorinated molecules.
Advanced In Situ Spectroscopic Studies of Reactions Involving this compound
A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. Advanced in situ or operando spectroscopic techniques, which monitor reactions as they occur in real-time, are invaluable tools for gaining this insight. wikipedia.orgmdpi.com
Future mechanistic studies on reactions involving this compound should employ:
Operando FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products throughout a reaction, providing kinetic data and helping to identify transient species. acs.org
Operando NMR Spectroscopy: High-resolution NMR performed directly on the reacting mixture can provide detailed structural information about intermediates that are difficult to isolate and characterize by other means.
In Situ Mass Spectrometry: This can be used to detect short-lived intermediates and to follow the progress of a reaction in real-time, especially in flow chemistry setups.
By applying these advanced analytical methods, researchers can move beyond "black box" chemical transformations. mdpi.com For example, when studying the deprotonation of the difluoromethyl group (as discussed in section 7.2), operando spectroscopy could provide direct evidence for the formation of the proposed Ar-CF₂⁻ intermediate and shed light on its stability and reactivity. acs.orgresearchgate.net These studies are critical for building accurate mechanistic models that can guide the rational design of new reactions and catalysts. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-(difluoromethyl)-5-fluoroanisole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves fluorination and methoxylation steps. Key intermediates like 2-bromo-5-fluoroanisole can undergo difluoromethylation using reagents such as (difluoromethyl)trimethylsilane (TMSCF2H) under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically affect yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while elevated temperatures (>80°C) may degrade sensitive intermediates .
Q. How can researchers characterize the physicochemical properties of this compound?
Characterization should include:
- Spectroscopic analysis : NMR to confirm fluorine substitution patterns (δ ≈ -110 to -150 ppm for CF2 groups) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., bp ~65–82°C for related difluoroanisoles) .
Q. What solvents are suitable for dissolving this compound in experimental settings?
The compound exhibits moderate solubility in DMSO, DMF, and dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO final concentration). Sonication at 37°C for 15–30 minutes enhances dissolution .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic and steric properties of this compound in cross-coupling reactions?
The CF2 group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution while sterically hindering ortho positions. This facilitates regioselective Suzuki-Miyaura couplings at the para-fluoro position. Computational studies (DFT) show reduced electron density at the difluoromethyl-substituted carbon, favoring nucleophilic attack .
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., antifungal vs. inactive results) may arise from assay conditions. To address this:
- Standardize protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.
- Structural analogs : Compare with derivatives like 3-(difluoromethyl)-5-fluorophenol to isolate electronic vs. steric effects .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
Q. How can researchers leverage this compound as a building block in medicinal chemistry?
The compound serves as a precursor for bioactive molecules:
- Antifungal agents : Incorporate into pyrazole-carboxamide scaffolds (e.g., analogs of benzovindiflupyr) targeting succinate dehydrogenase .
- PET tracers : Radiolabel with for imaging studies, exploiting its metabolic stability .
- Proteolysis-targeting chimeras (PROTACs) : Functionalize the methoxy group to link E3 ligase binders .
Q. What are the challenges in analyzing metabolic pathways of this compound in vitro?
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
